The compound 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been the subject of various studies due to its potential as a gastric prokinetic agent. This compound is part of a broader class of benzamides that have been synthesized and evaluated for their ability to enhance gastrointestinal motility, which is crucial in the treatment of conditions such as gastroparesis. The interest in this compound stems from the need for more selective and potent alternatives to existing prokinetic drugs like metoclopramide and cisapride, which have limitations due to side effects and safety concerns123.
The enantiomers of mosapride, (S)-(-)-mosapride and (R)-(+)-mosapride, can be synthesized from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines. [] The synthesis involves the following steps:
To confirm the structures of mosapride metabolites M3 and M4, researchers synthesized these compounds and compared them to the naturally occurring metabolites. [, ]
The primary application of 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide is as a gastroprokinetic agent. Research has demonstrated that various analogs of this compound, including those with modifications at the C-2 position, display significant gastrokinetic activity. These compounds have been shown to enhance the gastric emptying of meals in animal models, suggesting their potential utility in treating gastrointestinal motility disorders13. Some analogs have been found to be superior to cisapride and comparable to the 2-ethoxy analogue AS-4370 in their gastrokinetic activity, without exhibiting dopamine D2 receptor antagonism3.
Beyond its gastroprokinetic properties, there has been interest in the antitumor activity of related benzamide compounds with morpholino groups. While not directly related to the compound , these studies provide insight into the versatility of the benzamide scaffold. Compounds such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory capacity against the proliferation of cancer cell lines, indicating the potential for benzamide derivatives to be developed as antitumor agents45.
The study of polymorphism in benzamide derivatives, including those related to 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is important for drug formulation. Different polymorphic forms can exhibit distinct physical and chemical properties, which can affect the drug's stability, solubility, and bioavailability. For instance, two polymorphs of a related compound, TKS159, have been characterized, revealing differences in their thermal behavior and spectroscopic profiles. Understanding these properties is crucial for the development of stable and effective drug formulations6.
The mechanism of action of 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide and its analogs involves the modulation of gastrointestinal motility through the selective activation of 5-hydroxytryptamine 4 (5-HT4) receptors. These receptors play a key role in the regulation of gastrointestinal motility. The compound's design incorporates structural elements from metoclopramide and cisapride, aiming to achieve potent gastric prokinetic activity with reduced dopamine D2 receptor antagonism, which is associated with adverse effects such as extrapyramidal symptoms12. The studies have shown that certain analogs of this compound exhibit a relatively potent affinity for 5-HT4 receptors, which correlates with their prokinetic efficacy2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7